molecular formula C11H14N4 B2495555 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole CAS No. 883012-17-7

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole

Cat. No.: B2495555
CAS No.: 883012-17-7
M. Wt: 202.261
InChI Key: ATCSTSYXUVBUQS-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-2-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-4-5-10(6-9(8)2)7-11-12-14-15(3)13-11/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCSTSYXUVBUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN(N=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole typically involves the reaction of 3,4-dimethylbenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azide ion replaces the chloride ion, forming the tetrazole ring. The reaction conditions usually require heating to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where functional groups can be introduced or replaced under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole is a compound that has garnered attention in various scientific fields due to its potential biological activities and applications. This article explores the applications of this compound, focusing on its synthesis, biological properties, and potential therapeutic uses.

Anticancer Properties

Research has demonstrated that tetrazole derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds containing the tetrazole moiety can act as inhibitors of specific cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through pathways such as the inhibition of methionine aminopeptidase type II (MetAp2), which is crucial for tumor growth .

Case Study: Antitumor Activity
A study synthesized a series of tetrazole derivatives and evaluated their effects on various cancer cell lines, including leukemia and melanoma. The results indicated that certain derivatives exhibited substantial antiproliferative effects, suggesting their potential as therapeutic agents in cancer treatment .

Antibacterial Effects

The antibacterial properties of this compound have also been investigated. Compounds with similar structures have shown effectiveness against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics .

Case Study: Antibacterial Efficacy
In a comparative study assessing various tetrazole derivatives against bacterial strains, this compound demonstrated significant antibacterial activity with promising MIC values against resistant strains .

Antifungal and Antiviral Activities

The compound's potential antifungal and antiviral activities are also noteworthy. Research into related tetrazole derivatives has shown efficacy against fungal pathogens and certain viruses. These findings suggest that further exploration of this compound could lead to the development of new antifungal and antiviral therapies .

Applications in Agriculture

Beyond medicinal applications, tetrazoles are being explored for their use in agriculture as herbicides and fungicides. Their ability to inhibit specific enzymes in plants makes them candidates for developing environmentally friendly agricultural chemicals .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer Induces apoptosis in various cancer cell lines; inhibits MetAp2
Antibacterial Effective against MRSA and other resistant strains
Antifungal Potential use against fungal pathogens
Agricultural Use Possible herbicide or fungicide due to enzyme inhibition properties

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This property makes it useful in drug design and development, where it can interact with enzymes, receptors, and other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2H-tetrazole: Similar structure but lacks the 3,4-dimethylphenyl group.

    5-(4-methylphenyl)-2H-tetrazole: Contains a methyl group on the phenyl ring but not at the 3,4-positions.

    5-(3,5-dimethylphenyl)-2H-tetrazole: Similar but with methyl groups at different positions on the phenyl ring.

Uniqueness

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole is unique due to the specific positioning of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other tetrazole derivatives .

Biological Activity

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole is a tetrazole derivative that has garnered attention for its unique structural features and potential biological activities. The compound's molecular formula is C11H14N6, with a molecular weight of approximately 230.27 g/mol. Its structure includes a tetrazole ring substituted with a 3,4-dimethylphenylmethyl group and a methyl group at the second position. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Pharmacological Properties

Tetrazole derivatives are known for their diverse biological activities, including:

  • Antibacterial : Some tetrazoles exhibit significant antibacterial properties against various bacterial strains.
  • Antifungal : Certain derivatives have shown efficacy in inhibiting fungal growth.
  • Anticancer : Research indicates that tetrazoles can possess anticancer properties by inducing apoptosis in cancer cells.
  • Anti-inflammatory : These compounds may also exhibit anti-inflammatory effects through various mechanisms.

This compound has been specifically noted for its potential interactions with biological targets such as enzymes and receptors, which can be explored through molecular docking studies to predict binding affinities and mechanisms of action .

The mechanism of action for this compound involves its ability to mimic carboxylic acids due to the presence of the tetrazole ring. This bioisosteric property allows it to interact with various enzymes and receptors in biological systems. For instance, studies have suggested that the compound may inhibit certain enzymes involved in metabolic pathways or signal transduction processes .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Nucleophilic Substitution : The reaction begins with 3,4-dimethylbenzyl chloride reacting with sodium azide in a solvent like dimethylformamide (DMF). This step forms the tetrazole ring through nucleophilic substitution.
  • Heating : The reaction conditions usually require heating to facilitate the formation of the tetrazole structure.
  • Purification : The final product can be purified using recrystallization or chromatography techniques to achieve high purity levels .

Table of Synthetic Routes

StepReagentConditions
13,4-Dimethylbenzyl chloride + Sodium azideDMF solvent; heat required
2PurificationRecrystallization or chromatography

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazoles similar to this compound:

  • Anticancer Activity : A study demonstrated that certain tetrazole derivatives induced apoptosis in cancer cell lines with IC50 values comparable to standard drugs like doxorubicin. The presence of specific substituents on the phenyl ring was crucial for enhancing cytotoxicity .
  • Enzyme Inhibition Studies : Research indicated that some tetrazoles acted as inhibitors for enzymes involved in cholinergic signaling pathways. Molecular docking simulations revealed noncompetitive inhibition mechanisms .
  • Comparative Analysis : In comparison with other similar compounds (e.g., 5-(2-methylphenyl)-1H-tetrazole), this compound exhibited distinct biological activities due to its specific structural features .

Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition of bacterial growth
AntifungalEfficacy against fungal strains
AnticancerInduced apoptosis in cancer cells
Enzyme InhibitionNoncompetitive inhibition observed

Q & A

Q. What are the common synthetic routes for 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. A general approach includes:

  • Reacting a substituted benzyl chloride derivative (e.g., 3,4-dimethylbenzyl chloride) with a tetrazole precursor (e.g., 2-methyl-1H-tetrazole) in a polar aprotic solvent like DMF or acetonitrile.
  • Optimization involves adjusting reaction time (4–8 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for precursor to benzyl chloride). Catalytic bases like K₂CO₃ improve yield by deprotonating the tetrazole nitrogen .
  • Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm). Multiplicity analysis distinguishes substituent positions .
  • IR Spectroscopy : Confirms functional groups (e.g., tetrazole ring C=N stretch at 1600–1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement). Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding networks and π-stacking interactions are critical for validating stability .

Q. What in vitro biological assays are typically employed to assess its antimicrobial activity?

Methodological Answer:

  • Broth Microdilution (MIC) : Tests bacterial/fungal growth inhibition (e.g., S. aureus, C. albicans) at concentrations 1–256 µg/mL. Resazurin dye quantifies viability .
  • Time-Kill Kinetics : Evaluates bactericidal/fungicidal effects over 24 hours. Aliquots are plated on agar to count colony-forming units (CFUs) .
  • Cytotoxicity Screening : Uses mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ values >100 µG/mL indicate low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogens (Cl, F), electron-withdrawing groups (NO₂), or extended alkyl chains on the benzyl moiety. Compare activities to identify pharmacophores .
  • Bioisosteric Replacement : Replace the tetrazole ring with triazole or oxadiazole to enhance metabolic stability. Assess solubility (logP via HPLC) and bioavailability (Caco-2 permeability assays) .
  • In Silico Modeling : Use Schrödinger Suite or AutoDock to predict binding affinities to targets (e.g., COX-2, cytochrome P450). Molecular dynamics simulations (100 ns) validate docking poses .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and incubation conditions .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies. Subgroup analysis identifies confounding factors (e.g., solvent choice in cell-based assays) .
  • Orthogonal Assays : Confirm activity via enzyme inhibition (e.g., COX-2 ELISA) or genetic knockdown (siRNA) to rule off-target effects .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use Glide (Schrödinger) or AutoDock Vina to screen against target libraries (e.g., Protein Data Bank). Prioritize targets with docking scores ≤ −8 kcal/mol .
  • Pharmacophore Mapping : Generate 3D pharmacophores (e.g., hydrogen bond acceptors, hydrophobic pockets) using Phase. Overlay with known inhibitors (e.g., oxaprozin) to identify shared features .
  • MD Simulations (GROMACS) : Simulate ligand-receptor complexes (50–100 ns) to assess binding stability (RMSD ≤ 2 Å) and free energy (MM-PBSA calculations) .

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